

An In-depth Technical Guide to 4-Chloro-2-methylanisole

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Compound of Interest

Compound Name: 4-Chloro-2-methylanisole

Cat. No.: B1360048

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Chloro-2-methylanisole**, including its chemical identity, physicochemical properties, synthetic methodologies, and structural relationships. The information is intended for professionals in research and development who may utilize this compound as a chemical intermediate or building block in synthetic chemistry.

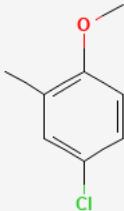
Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-chloro-1-methoxy-2-methylbenzene.^[1] It is an aromatic ether characterized by a benzene ring substituted with a chlorine atom, a methoxy group, and a methyl group.

The structural and identifying information for **4-Chloro-2-methylanisole** is summarized in the table below.

Identifier	Value
IUPAC Name	4-chloro-1-methoxy-2-methylbenzene [1]
Common Names	4-Chloro-2-methylanisole, 5-Chloro-2-methoxytoluene, 2-Methyl-4-chloroanisole [1]
CAS Number	3260-85-3 [1]
Molecular Formula	C ₈ H ₉ ClO [1]
Molecular Weight	156.61 g/mol [1]
SMILES	CC1=C(C=CC(=C1)Cl)OC [2]
InChIKey	VDYDAUQHTVCCBX-UHFFFAOYSA-N [1]

The two-dimensional chemical structure of **4-Chloro-2-methylanisole** is as follows:



Physicochemical Properties

The known physical and chemical properties of **4-Chloro-2-methylanisole** are presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value
Appearance	Colorless to pale yellow liquid or white to yellow crystalline solid
Melting Point	36-39 °C
Boiling Point	Data not available
Solubility	Soluble in organic solvents; limited solubility in water
XlogP (Predicted)	3.4[2]

Synthesis of 4-Chloro-2-methylanisole

4-Chloro-2-methylanisole is typically synthesized via the electrophilic chlorination of its precursor, 2-methylanisole. The methoxy and methyl groups on the aromatic ring direct the incoming electrophile (chlorine) primarily to the para position relative to the strongly activating methoxy group.

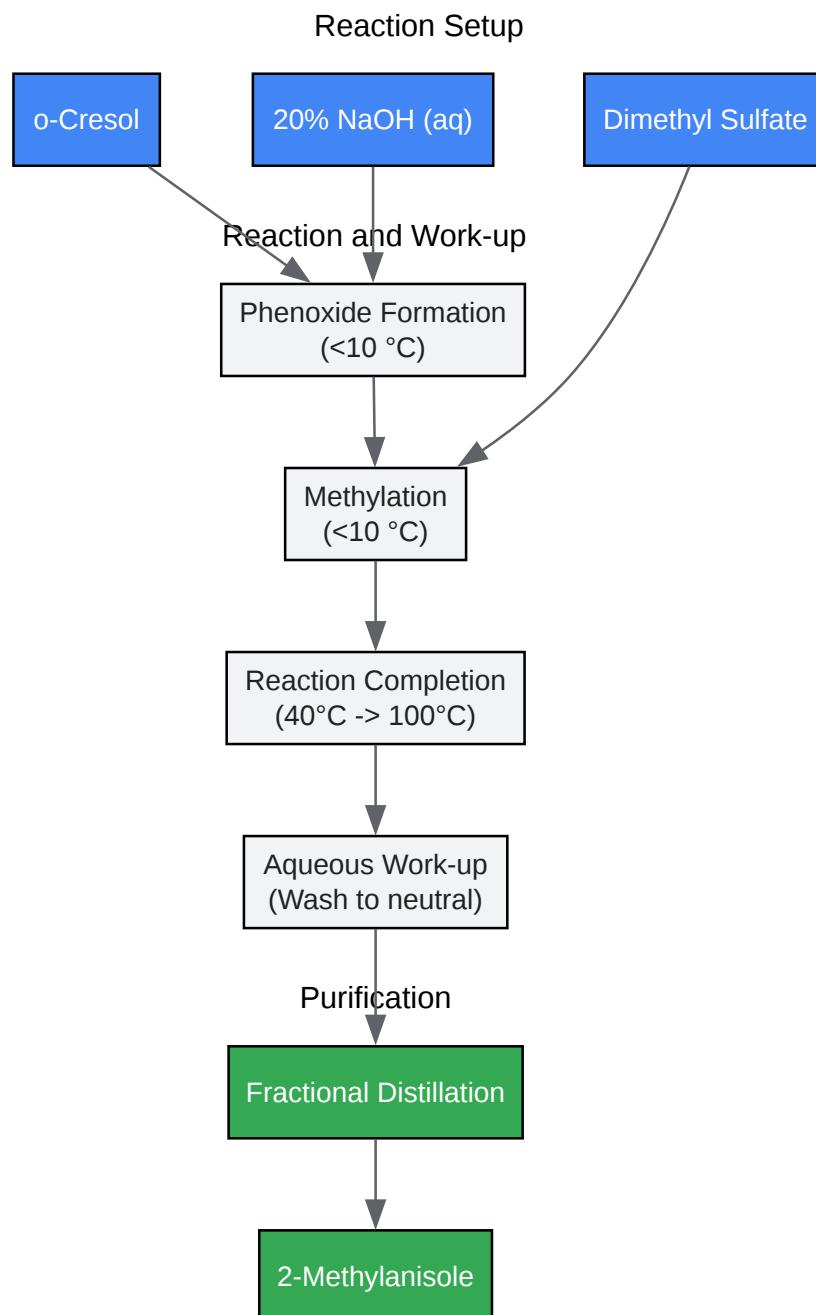
Synthesis of the Precursor: 2-Methylanisole

A common method for synthesizing the starting material, 2-methylanisole, is through the Williamson ether synthesis, specifically the methylation of o-cresol.[3]

- Formation of the Phenoxide: Prepare a 20% aqueous solution of sodium hydroxide. To this solution, add o-cresol with stirring. The mixture is then cooled to below 10 °C.
- Methylation: While maintaining the temperature below 10 °C, slowly add dimethyl sulfate dropwise to the stirred reaction mixture.
- Reaction Completion: After the addition is complete, raise the temperature to 40 °C for 20 minutes, and then heat to 100 °C for 1-2 hours.
- Work-up: Cool the reaction mixture to room temperature and wash with water until the aqueous layer is neutral.

- Isolation and Purification: Separate the organic layer containing the crude 2-methylanisole and purify by fractional distillation, collecting the fraction at 170-172 °C.

Workflow for the Synthesis of 2-Methylanisole



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Caption: Workflow for the synthesis of 2-methylanisole.

Chlorination of 2-Methylanisole

While a specific detailed protocol for the chlorination of 2-methylanisole to **4-chloro-2-methylanisole** is not readily available in the provided search results, a general procedure for electrophilic halogenation of activated aromatic compounds can be outlined. This representative protocol is based on similar chemical transformations.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and protected from light, dissolve 2-methylanisole in a suitable inert solvent such as dichloromethane or carbon tetrachloride. Cool the solution to 0 °C in an ice bath.
- Chlorination: Slowly add a chlorinating agent (e.g., a solution of chlorine in the same solvent, or N-chlorosuccinimide with an acid catalyst) to the stirred solution, maintaining the temperature at 0-5 °C.
- Monitoring: Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: Upon completion, quench the reaction by adding a reducing agent solution (e.g., aqueous sodium thiosulfate) to remove excess chlorine. Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate, and brine.
- Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **4-Chloro-2-methylanisole**. While comprehensive experimental spectral data is not available in the search results, predicted data and data from similar compounds can provide an estimation of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The aromatic protons will appear as a complex splitting pattern in the aromatic region (typically 6.5-7.5 ppm). The methoxy group protons will be a singlet at approximately 3.8 ppm, and the methyl group protons will be a singlet around 2.2 ppm.
- ^{13}C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include C-H stretching for the aromatic and aliphatic groups, C=C stretching for the aromatic ring, and C-O stretching for the ether linkage.

Mass Spectrometry (MS)

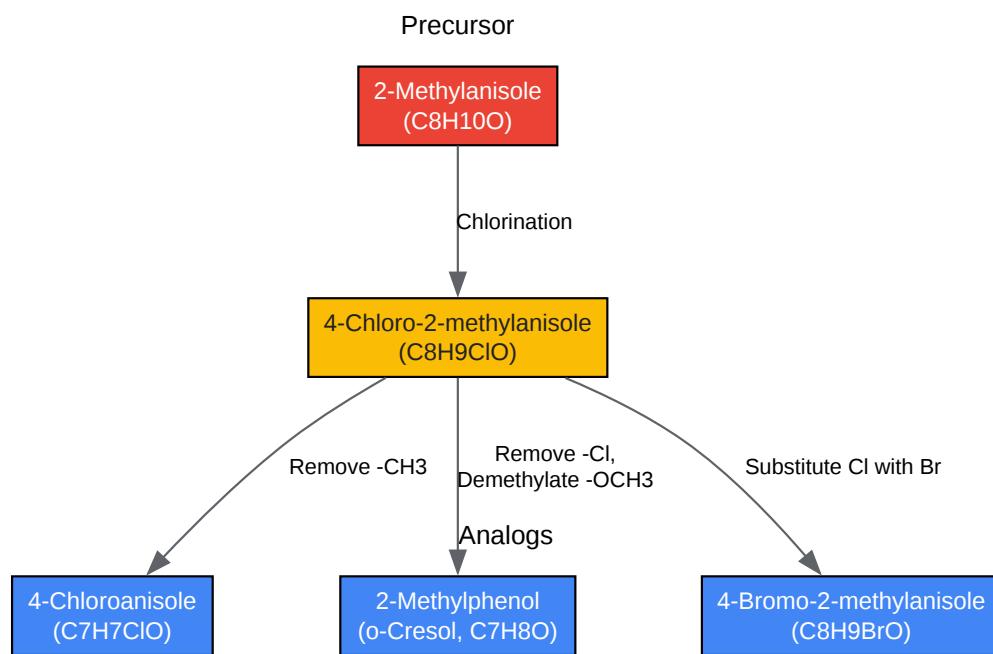
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Predicted collision cross-section (CCS) values for various adducts have been calculated.[\[2\]](#)

Adduct	m/z	Predicted CCS (\AA^2)
$[\text{M}+\text{H}]^+$	157.04148	126.8
$[\text{M}+\text{Na}]^+$	179.02342	137.4
$[\text{M}-\text{H}]^-$	155.02692	131.2

Structural Relationships

4-Chloro-2-methylanisole is structurally related to several other substituted aromatic compounds. Understanding these relationships is useful for predicting reactivity and potential applications.

Structural Relationships of 4-Chloro-2-methylanisole

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Caption: Structural relationships of **4-chloro-2-methylanisole**.

Applications and Safety

Potential Applications

4-Chloro-2-methylanisole serves as a valuable intermediate in organic synthesis for the preparation of more complex molecules. Its functional groups (methoxy and chloro) allow for various chemical modifications, making it a versatile building block for agrochemicals and pharmaceuticals. It is also used in the formulation of flavors and fragrances and as a research tool for studying reaction mechanisms involving chlorinated aromatic compounds.

Safety Information

4-Chloro-2-methylanisole is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319).^[1] It may also cause respiratory irritation (H335).^[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

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References

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